N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with methoxyphenyl groups and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-component reactions. One common method is the condensation reaction of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and yields the desired malonamide derivatives.
Industrial Production Methods
. These catalysts enhance the reaction efficiency and recyclability, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Its potential as a multi-targeted kinase inhibitor makes it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a gamma-opioid receptor agonist, it binds to the receptor and modulates its activity, leading to analgesic effects. As a gamma-secretase inhibitor, it interferes with the enzyme’s activity, potentially reducing the production of amyloid-beta peptides implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N,3-bis(4-methoxyphenyl)-2-methylacrylamide: This compound shares a similar methoxyphenyl substitution but differs in its acrylamide structure.
4-hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities, such as kinase inhibition.
Uniqueness
N,3-bis(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3O5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N,3-bis(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O5/c1-26-14-7-3-12(4-8-14)21-17(23)16-11-20-19(25)22(18(16)24)13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H,20,25)(H,21,23) |
InChI Key |
VZPSJDHKVWXIPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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